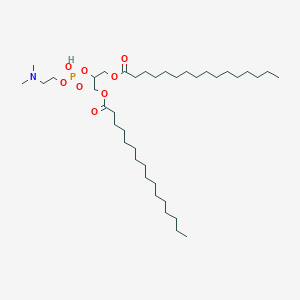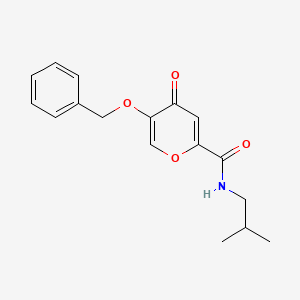![molecular formula C10H12BrFOZn B14880623 4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(N-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
4-Fluoro-2-[(N-propyloxy)methyl]bromobenzene+Zn→4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in tetrahydrofuran to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and boronic acids are commonly used.
Oxidative Addition: Palladium or nickel catalysts are employed.
Transmetalation: Boronic acids or esters are used as partners.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of biaryl compounds, which are key intermediates in drug development.
Biology: Employed in the modification of biologically active molecules to study structure-activity relationships.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 4-Fluoro-2-[(N-methoxy)methyl]phenylzinc bromide
Uniqueness
4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern and the presence of the propyloxy group, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-(propoxymethyl)benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-6-12-8-9-4-3-5-10(11)7-9;;/h3,5,7H,2,6,8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PYJFILBFUIFZBV-UHFFFAOYSA-M |
SMILES canonique |
CCCOCC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


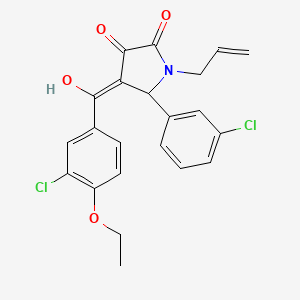
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B14880556.png)
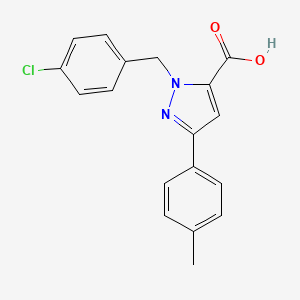
![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
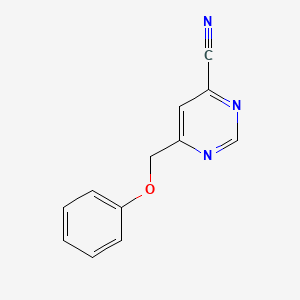
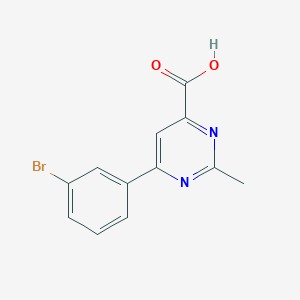
![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
